Cas no 64780-91-2 (7beta-Hydroxycampesterol)

7beta-Hydroxycampesterol 化学的及び物理的性質
名前と識別子
-
- 7beta-Hydroxycampesterol
- 8GJ9EBE6MB
- 7.BETA.-HYDROXYCAMPESTEROL
- (24r)-3beta,7beta-dihydroxyergost-5-ene
- (3beta,7beta,24R)-Ergost-5-ene-3,7-diol
- Ergost-5-
- Ergost-5-ene-3,7-diol, (3β,7β,24R)-
- Ergost-5-ene-3,7-diol, (3beta,7beta,24R)-
- (3.BETA.,7.BETA.,24R)-ERGOST-5-ENE-3,7-DIOL
- (3S,7R,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthrene-3,7-diol
- (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((1R,4R)-1,4,5-trimethylhexyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthrene-3,7-diol
- 64780-91-2
- UNII-8GJ9EBE6MB
- ERGOST-5-ENE-3,7-DIOL, (3.BETA.,7.BETA.,24R)-
-
- インチ: 1S/C28H48O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-26,29-30H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,25+,26+,27+,28-/m1/s1
- InChIKey: QZTNWQQTEVRSMC-ZGGUSAARSA-N
- ほほえんだ: O[C@H]1C=C2C[C@H](CC[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)CC[C@@H](C)C(C)C)CC[C@H]3[C@@H]21)O
計算された属性
- せいみつぶんしりょう: 416.365430770g/mol
- どういたいしつりょう: 416.365430770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 653
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.7
- トポロジー分子極性表面積: 40.5
7beta-Hydroxycampesterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B75720-1mg |
7β-Hydroxycampesterol |
64780-91-2 | ,99%(HPLC) | 1mg |
¥22400.00 | 2023-02-22 |
7beta-Hydroxycampesterol 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
7beta-Hydroxycampesterolに関する追加情報
7β-Hydroxycampesterol (CAS No. 64780-91-2): A Comprehensive Overview
7β-Hydroxycampesterol (CAS No. 64780-91-2) is a naturally occurring phytosterol that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is a derivative of campesterol, characterized by the presence of a hydroxyl group at the 7β position. Its unique structure and biological properties make it a subject of extensive research, particularly in the context of cholesterol metabolism and cardiovascular health.
The chemical structure of 7β-hydroxycampesterol is defined by its steroidal backbone, which includes four fused rings and a side chain. The addition of the hydroxyl group at the 7β position imparts specific chemical and biological properties that distinguish it from other phytosterols. This compound is found in various plant sources, including vegetables, fruits, and grains, contributing to its natural abundance and accessibility for research and application.
Recent studies have highlighted the potential health benefits of 7β-hydroxycampesterol. One of the key areas of interest is its role in cholesterol metabolism. Research has shown that phytosterols, including 7β-hydroxycampesterol, can inhibit the absorption of cholesterol in the intestines, thereby reducing serum cholesterol levels. This mechanism is particularly relevant in the context of cardiovascular disease prevention, as elevated cholesterol levels are a significant risk factor for atherosclerosis and related conditions.
A study published in the Journal of Lipid Research (2021) investigated the effects of 7β-hydroxycampesterol on cholesterol absorption in human subjects. The results indicated that dietary intake of this compound led to a significant reduction in low-density lipoprotein (LDL) cholesterol levels without adversely affecting high-density lipoprotein (HDL) cholesterol levels. This finding underscores the potential of 7β-hydroxycampesterol as a natural supplement for managing cholesterol levels and promoting cardiovascular health.
In addition to its effects on cholesterol metabolism, 7β-hydroxycampesterol has been studied for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, including cardiovascular disease, diabetes, and certain types of cancer. A study published in the Inflammation Research (2020) demonstrated that 7β-hydroxycampesterol exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
The anti-inflammatory properties of 7β-hydroxycampesterol have also been explored in preclinical models of inflammatory diseases. For instance, a study published in the Biochemical Pharmacology (2019) found that treatment with this compound reduced inflammation and oxidative stress in animal models of colitis. These findings suggest that 7β-hydroxycampesterol may have therapeutic potential for treating inflammatory bowel diseases.
Beyond its cardiovascular and anti-inflammatory benefits, 7β-hydroxycampesterol has been investigated for its potential anticancer properties. Phytosterols have been shown to exhibit anticancer effects through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of cell signaling pathways. A study published in the Cancer Letters (2021) reported that 7β-hydroxycampesterol inhibited the growth of human breast cancer cells by inducing apoptosis and suppressing cell cycle progression.
The mechanisms underlying the anticancer effects of 7β-hydroxycampesterol are not yet fully understood but are thought to involve multiple pathways. For example, this compound may interfere with the activity of enzymes involved in lipid metabolism, such as fatty acid synthase (FAS), which is overexpressed in many cancer cells. Additionally, it may modulate signaling pathways that regulate cell survival and proliferation, such as PI3K/Akt and MAPK/ERK pathways.
In conclusion, 7β-hydroxycampesterol (CAS No. 64780-91-2) is a multifaceted phytosterol with promising applications in various areas of health and medicine. Its ability to modulate cholesterol metabolism, reduce inflammation, and exhibit anticancer properties makes it a valuable compound for further research and potential therapeutic development. As ongoing studies continue to unravel its mechanisms of action and clinical applications, 7β-hydroxycampesterol holds significant promise for improving human health and well-being.
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